molecular formula C15H13BrO3 B2426657 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-87-9

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2426657
CAS No.: 329222-87-9
M. Wt: 321.17
InChI Key: ATCXVERWJNGQFR-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is characterized by the presence of a bromophenoxy group and a methoxybenzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCXVERWJNGQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-bromophenol with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound has been investigated for its biological activities, particularly in the following areas:

  • Enzyme Interactions : It can be used as a probe in biochemical assays to study enzyme kinetics and interactions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.
  • Anticancer Potential : Research indicates that it could induce apoptosis in cancer cell lines, with mechanisms involving caspase activation and modulation of cell signaling pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties contribute to:

  • Enhanced thermal stability in plastics and coatings
  • Improved performance characteristics in adhesives

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

In vitro assays demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The mechanism is believed to involve disruption of cell wall synthesis.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biological Activity

3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde, with CAS No. 329222-87-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl moiety attached to a methoxybenzaldehyde structure, which is significant for its biological interactions. The structural formula can be represented as follows:

C15H14BrO3\text{C}_{15}\text{H}_{14}\text{BrO}_3

Table 1: Structural Characteristics

PropertyValue
Molecular Weight324.17 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1 reverse transcriptase (RT). The compound's structural analogs have shown IC50 values ranging from 4.5 to 21.5 μM for RNase H and RDDP functions, suggesting potential effectiveness in inhibiting viral replication pathways .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on human cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM, while exhibiting minimal effects on other non-cancerous cells . This selectivity is crucial for developing therapeutic agents that target cancer cells without harming normal tissues.

The mechanisms through which this compound exerts its effects involve:

  • Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit the PI3K/AKT pathway, leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : The compound may promote apoptosis in tumor cells through the activation of pro-apoptotic factors like NOXA and BIM .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 RT
CytotoxicitySelective against cancer
Apoptosis InductionActivation of apoptotic pathways

Case Study 1: HIV Inhibition

In a study focused on the synthesis and evaluation of novel compounds for HIV treatment, derivatives of this compound were synthesized and tested. The results indicated significant inhibition of HIV replication in vitro, highlighting the potential for this compound as a lead structure in antiviral drug development .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of the compound on various human cancer cell lines. The study found that specific modifications to the compound's structure enhanced its selectivity and potency against T-cell leukemia cells while sparing normal lymphocytes, indicating a promising therapeutic index for further development .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxybenzaldehyde derivatives with 2-bromophenol in the presence of a base (e.g., K₂CO₃) and a coupling agent like tetrabutylammonium bromide (TBAB). Solvents such as DMF or acetone are used under reflux, with yields optimized by controlling stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • FTIR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Aldehyde proton at δ 9.8–10.2 ppm; methoxy group at δ ~3.8 ppm (singlet). Aromatic protons from the bromophenoxy moiety appear as multiplet signals in δ 6.8–7.6 ppm .
  • HRMS : Molecular ion peak matching the exact mass (e.g., C₁₅H₁₃BrO₃: ~336.0 g/mol) .

Q. How should researchers handle this compound safely, given limited toxicological data?

While full toxicological profiles are unavailable, standard precautions for brominated aromatics apply: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water (≥15 minutes). For spills, neutralize with inert adsorbents and avoid ignition sources due to potential halogenated byproducts .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound, and how can SHELX software address them?

Crystallization may be hindered by flexible methoxy/bromophenoxy groups. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. Key parameters include:

  • Space group : Monoclinic (e.g., P2₁/c) with unit cell dimensions a ≈14.2 Å, b ≈11.8 Å, c ≈8.7 Å.
  • Data collection : Use graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption corrections (e.g., SADABS) improve data accuracy.
  • Refinement : R factor <0.06 with anisotropic displacement parameters for non-H atoms .

Q. How do computational methods (e.g., DFT) predict reactivity compared to experimental data for this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can model electrophilic substitution sites, aligning with experimental observations. For example:

  • Frontier Molecular Orbitals (FMOs) : HOMO localization on the bromophenoxy ring suggests susceptibility to nucleophilic attack.
  • Mulliken charges : The aldehyde group’s positive charge (≈+0.35 e) corroborates its role in condensation reactions .

Q. What mechanistic insights explain its degradation under oxidative conditions, and what are the major byproducts?

Oxidation via electrolysis or photolysis produces 4-methoxybenzaldehyde and brominated quinones. Pathways involve:

  • Radical formation : Homolytic cleavage of the C-Br bond generates aryl radicals.
  • Hydrogen abstraction : Methoxy groups stabilize intermediates, leading to demethylation or ring-opening products. LC-MS/MS is critical for tracking transient species .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant effects)?

Discrepancies often stem from assay conditions:

  • Antimicrobial assays : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and solvent (DMSO vs. water).
  • Antioxidant tests : DPPH assay results depend on radical concentration and incubation time. Normalize data to positive controls (e.g., ascorbic acid) and validate via ORAC assays .

Q. What role does this compound play in photoinduced electron transfer (PET) reactions, and how does it compare to other photocatalysts?

As a photosensitizer, its methoxy and aldehyde groups enhance light absorption (λ~300–400 nm). In PET-RAFT polymerization, it achieves >90% monomer conversion under blue LED light, outperforming 4-methoxyacetophenone due to lower redox potential (−1.2 V vs. SCE). Monitor kinetics via ¹H NMR to assess living polymerization behavior .

Methodological Tables

Q. Table 1. Optimized Synthetic Conditions

ParameterConditionImpact on Yield
SolventDMF vs. AcetoneDMF: +15% yield
Temperature60°C vs. 80°C80°C: Faster (8h)
CatalystTBAB vs. KITBAB: +20% yield

Q. Table 2. Key Crystallographic Data

ParameterValueSource
Space groupP2₁/c
R factor0.054
Unit cell volume1462.5 ų

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